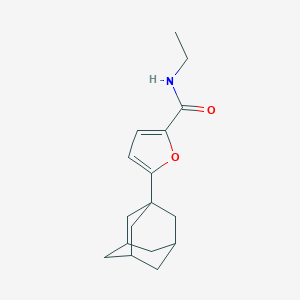

5-(1-adamantyl)-N-ethyl-2-furamide

Beschreibung

5-(1-Adamantyl)-N-ethyl-2-furamide is a synthetic compound featuring a furan ring substituted at the 5-position with a bulky 1-adamantyl group and at the 2-position with an ethylamide moiety. The adamantyl group, a rigid polycyclic hydrocarbon, enhances lipophilicity, which improves membrane permeability and bioavailability . This structural motif is prevalent in medicinal chemistry due to its ability to modulate therapeutic indices by influencing pharmacokinetic properties and target interactions.

Eigenschaften

Molekularformel |

C17H23NO2 |

|---|---|

Molekulargewicht |

273.37 g/mol |

IUPAC-Name |

5-(1-adamantyl)-N-ethylfuran-2-carboxamide |

InChI |

InChI=1S/C17H23NO2/c1-2-18-16(19)14-3-4-15(20-14)17-8-11-5-12(9-17)7-13(6-11)10-17/h3-4,11-13H,2,5-10H2,1H3,(H,18,19) |

InChI-Schlüssel |

WDZKNJVRGYFBSK-UHFFFAOYSA-N |

SMILES |

CCNC(=O)C1=CC=C(O1)C23CC4CC(C2)CC(C4)C3 |

Kanonische SMILES |

CCNC(=O)C1=CC=C(O1)C23CC4CC(C2)CC(C4)C3 |

Löslichkeit |

0.6 [ug/mL] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1. Antimicrobial Activity of Selected Adamantyl-Triazoles

| Compound | MIC (µg/mL) | Target Pathogens |

|---|---|---|

| 7d | 2–4 | S. aureus, C. albicans |

| 8c | 4–8 | E. coli, Bacillus subtilis |

| 6q | 8–16 | Pseudomonas aeruginosa |

1,3,4-Oxadiazole and Thiadiazole Derivatives

Adamantyl-linked 1,3,4-oxadiazoles (e.g., 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles ) demonstrate dual antimicrobial and anti-HIV-1 activity, with IC₅₀ values of 1.5–3.5 µM against HIV-1 reverse transcriptase . The sulfur atom in thiadiazole derivatives (e.g., 5-(1-adamantyl)-1,3,4-thiadiazoles ) enhances binding to viral proteases through hydrophobic interactions . Comparatively, the ethylamide group in 5-(1-adamantyl)-N-ethyl-2-furamide may reduce metabolic instability, a common issue with thiol-containing analogs.

N-Mannich Bases and Piperazine Derivatives

N-Mannich bases derived from adamantyl-triazoles (e.g., 6b–f, 10b–d) exhibit enhanced antibacterial potency due to piperazine substituents, which improve solubility and cellular uptake . For example, 6b showed a MIC of 1 µg/mL against S. aureus, outperforming non-Mannich analogs .

4-Thiazolidinone Derivatives

Novel 4-thiazolidinones with adamantyl groups (e.g., 4-thiazolidinone-2-ylidenes) inhibit fungal lanosterol demethylase, showing MICs of 4–16 µg/mL against C. albicans . The thiazolidinone core’s planar structure allows for π-stacking with enzyme active sites, a mechanism less feasible with the non-planar furan ring in this compound.

Table 2. Structural and Activity Comparisons

| Compound Class | Key Structural Features | Advantages | Limitations |

|---|---|---|---|

| Adamantyl-Triazoles | N-rich core, adamantyl group | Broad-spectrum antimicrobial activity | Moderate solubility in polar solvents |

| Adamantyl-Oxadiazoles | Sulfur-containing heterocycle | Anti-HIV-1 activity | Metabolic instability of thiol groups |

| This compound | Furan ring, ethylamide | Potential for improved metabolic stability | Limited data on target specificity |

Pharmacokinetic Considerations

Adamantyl derivatives generally exhibit high logP values (e.g., logP = 4.2–5.8 for triazoles ), correlating with increased tissue penetration but reduced aqueous solubility. The ethylamide group in this compound may lower logP compared to purely hydrocarbon-substituted analogs, balancing bioavailability and solubility. In contrast, Mannich bases with piperazine groups (logP ~3.5) achieve better aqueous compatibility while retaining antimicrobial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.